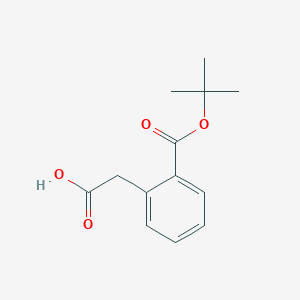

2-Carboxymethyl-benzoic acid tert-butyl ester

描述

2-Carboxymethyl-benzoic acid tert-butyl ester is a tert-butyl-protected carboxylic acid derivative featuring a benzoic acid backbone substituted with a carboxymethyl group. The tert-butyl ester group serves as a protective moiety, enhancing solubility in organic solvents and stability during synthetic reactions.

属性

IUPAC Name |

2-[2-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c1-13(2,3)17-12(16)10-7-5-4-6-9(10)8-11(14)15/h4-7H,8H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVHGXAUPJLPAKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=CC=C1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90605321 | |

| Record name | [2-(tert-Butoxycarbonyl)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90605321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168072-81-9 | |

| Record name | [2-(tert-Butoxycarbonyl)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90605321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Carboxymethyl-benzoic acid tert-butyl ester typically involves the esterification of 2-Carboxymethyl-benzoic acid with tert-butyl alcohol. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . The reaction is carried out under mild conditions, usually at room temperature, to form the ester.

Industrial Production Methods: In industrial settings, the production of this compound may involve larger scale esterification processes, often using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and optimized reaction conditions helps in achieving high efficiency and purity .

化学反应分析

Types of Reactions: 2-Carboxymethyl-benzoic acid tert-butyl ester undergoes various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid and alcohol under acidic or basic conditions.

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

Substitution: Nucleophiles such as amines or alcohols.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).

Major Products:

Hydrolysis: 2-Carboxymethyl-benzoic acid and tert-butyl alcohol.

Substitution: Various substituted benzoic acid derivatives.

Oxidation and Reduction: Different oxidized or reduced forms of the ester

科学研究应用

Intermediate in Drug Synthesis

One of the primary applications of 2-carboxymethyl-benzoic acid tert-butyl ester is as an intermediate in the synthesis of pharmaceutical compounds. Its structure allows for modifications that can lead to biologically active molecules. For example:

- Antitumor Agents : Research has indicated that derivatives of benzoic acid esters can exhibit significant cytotoxicity against human tumor cell lines. The ability to modify the tert-butyl ester group enhances the pharmacological properties of these compounds, making them suitable candidates for further development as anticancer agents .

Biochemical Applications

The compound serves as an organic buffer in biochemical assays, particularly in maintaining pH levels during enzymatic reactions. Its buffering capacity is attributed to the carboxylic acid functional group, which can donate or accept protons depending on the pH of the solution. This property is crucial in experiments where enzyme activity is sensitive to pH changes.

Protecting Group in Organic Synthesis

In organic chemistry, the tert-butyl ester group is frequently used as a protecting group for carboxylic acids during multi-step syntheses. The stability of this protecting group under various reaction conditions allows chemists to selectively deprotect it at later stages, facilitating the synthesis of complex molecules .

Case Study 1: Antitumor Activity

A study focusing on the synthesis of novel benzoic acid derivatives demonstrated that compounds containing the 2-carboxymethyl group exhibited enhanced activity against specific cancer cell lines. The research highlighted how modifying the ester functionalities could lead to improved selectivity and potency against tumor cells, paving the way for new anticancer therapies .

Case Study 2: Enzyme Activity Regulation

In another investigation, this compound was utilized as a buffer in enzyme-catalyzed reactions involving hydrolases. The study showed that using this compound helped maintain optimal pH levels, significantly improving enzyme stability and activity over prolonged reaction times .

Comparative Data Table

The following table summarizes key attributes and applications of this compound compared to other similar compounds:

| Compound | Application Area | Stability | Solubility |

|---|---|---|---|

| This compound | Drug Synthesis, Biochemical Buffer | High | Organic Solvents |

| 4-Chloromethyl Benzoic Acid Tert-Butyl Ester | Antitumor Intermediate | Moderate | Organic Solvents |

| Azelaic Acid | Dermatological Treatments | High | Water |

作用机制

The mechanism of action of 2-Carboxymethyl-benzoic acid tert-butyl ester involves its reactivity as an ester. In biological systems, esters can be hydrolyzed by esterases to release the corresponding carboxylic acid and alcohol. This hydrolysis reaction is crucial for the compound’s role in drug delivery and metabolism. The molecular targets and pathways involved depend on the specific application and the biological context .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The tert-butyl ester group is a common feature among analogs, but substituents on the aromatic or heterocyclic core dictate reactivity, stability, and applications. Key comparisons include:

Thermal Stability and Decomposition

Tert-butyl esters generally exhibit thermal lability. For example, thermogravimetric analysis (TGA) of tert-butyl esters (e.g., MA20 and A20) revealed zeroth-order decomposition kinetics, producing carboxylic acids and isobutylene at 70–90°C . This property is critical for applications requiring controlled release or depolymerization.

Key Research Findings

- Reactivity: Bromo-substituted analogs (e.g., 4-Acetyl-2-bromo-benzoic acid tert-butyl ester) are valuable in palladium-catalyzed reactions, whereas amino-substituted derivatives (e.g., ) are prioritized in drug discovery .

- Thermal Lithography: Tert-butyl esters with tailored decomposition profiles () are exploited in microfabrication and nanotechnology.

- Bioresponsiveness: Esters like 2-{2-[2-(tert-Butoxycarbonylmethyl-amino)-ethoxy]-ethoxy}-ethylamino)-acetic acid tert-butyl ester () are designed for controlled release in biomedical applications.

生物活性

2-Carboxymethyl-benzoic acid tert-butyl ester, also known by its chemical name and CAS number 168072-81-9, is an organic compound that has garnered interest for its potential biological activities. This article explores the compound's biological activity, focusing on its interactions within biological systems, enzymatic stability, and potential therapeutic applications.

- Molecular Formula : C11H14O4

- Molecular Weight : 210.23 g/mol

- Structure : The compound consists of a benzoic acid derivative with a carboxymethyl group and a tert-butyl ester, which influences its solubility and reactivity.

Biological Activity Overview

This compound has been studied for various biological activities, including:

- Antimicrobial Properties : Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Its efficacy as an antimicrobial agent is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes.

- Enzymatic Inhibition : Studies have shown that the compound can act as an inhibitor of carboxylesterases (CES), which are enzymes involved in the hydrolysis of esters. This inhibition can lead to altered metabolic pathways in organisms, suggesting potential applications in pharmacology and toxicology .

Antimicrobial Activity

A study conducted by researchers at a prominent university demonstrated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

The results indicated that the compound was particularly effective against Staphylococcus aureus, highlighting its potential as a therapeutic agent in treating bacterial infections.

Enzymatic Stability

In another study focusing on the hydrolytic stability of various esters, including this compound, researchers evaluated the compound's stability in rat plasma. The half-life () of the compound was measured under physiological conditions:

| Ester | (min) |

|---|---|

| This compound | 25 |

| Ethyl benzoate | 15 |

| Methyl benzoate | 10 |

The results suggested that this compound exhibits favorable stability compared to other esters, making it a candidate for further pharmacological development .

The biological activity of this compound is believed to involve multiple mechanisms:

- Cell Membrane Disruption : The hydrophobic tert-butyl group may interact with lipid bilayers, leading to increased permeability and cell lysis.

- Enzyme Interaction : The carboxymethyl group can form hydrogen bonds with active sites on enzymes such as CES, inhibiting their function and altering metabolic pathways.

常见问题

Q. What are the advantages of using the tert-butyl ester group as a protecting group for carboxylic acids in synthetic chemistry?

The tert-butyl ester group is favored due to its stability under basic conditions and resistance to nucleophilic attack, making it ideal for multi-step syntheses. Deprotection is efficiently achieved under acidic conditions (e.g., HCl, TFA) without affecting other functional groups. For example, in peptide synthesis, tert-butyl esters prevent transpeptidation side reactions during coupling steps . However, solubility challenges in organic solvents may arise for polar substrates like free amino acids, necessitating salt formation with fluorinated acids (e.g., TFA) or optimized solvent systems .

Q. What are the standard methods for synthesizing tert-butyl esters of carboxylic acids like 2-Carboxymethyl-benzoic acid?

Common methods include:

- Condensation with tert-butanol under acid catalysis (e.g., H₂SO₄) .

- Transesterification using tert-butyl acetoacetate and catalytic acid .

- Direct tert-butylation in tert-butyl acetate (t-BuOAc) with acid promoters like HClO₄ or fluorinated acids (e.g., TFA) . Challenges include premature reaction termination with perchloric acid and low yields for insoluble substrates. Solubility can be improved by forming salts with hydrophobic acids or using mixed solvents .

Q. How does the tert-butyl group influence the stability of esters under basic vs. acidic conditions?

The tert-butyl ester is stable under basic conditions but hydrolyzes readily in acidic environments. For example, in Hantzsch pyrrole synthesis, HBr generated during the reaction facilitates in situ hydrolysis of tert-butyl esters to carboxylic acids. Neutralizing agents like DIPEA (diisopropylethylamine) modulate acidity to control hydrolysis rates . This property is exploited in sequential deprotection strategies, where tert-butyl esters remain intact during base-mediated reactions but are cleaved post-synthesis .

Advanced Research Questions

Q. How can researchers address unexpected tert-butyl ester cleavage during peptide synthesis or deprotection steps?

Unplanned cleavage may occur due to residual acid or harsh conditions. For example, TFA in dichloromethane (DCM) can hydrolyze tert-butyl esters during Boc-group removal. Mitigation strategies include:

- Using milder acids (e.g., formic acid) for deprotection .

- Adjusting solvent systems (e.g., methanolic HCl) to induce transesterification instead of hydrolysis .

- Monitoring reaction progress via LC-MS to detect premature cleavage.

Data from Boc-L-aspartic acid 4-tert-butyl ester synthesis shows that methanolic HCl converts tert-butyl esters to methyl esters, preserving carboxylic acid integrity .

Q. What analytical methods are critical for characterizing tert-butyl ester intermediates and resolving structural ambiguities?

Key techniques include:

- NMR spectroscopy : ¹H and ¹³C NMR confirm ester formation (e.g., tert-butyl peaks at δ ~1.4 ppm for C(CH₃)₃) and monitor deprotection .

- High-resolution mass spectrometry (HRMS) : Validates molecular weights of intermediates and detects side products (e.g., hydrolyzed acids or transesterified derivatives) .

- X-ray crystallography : Resolves 3D structural ambiguities, particularly for sterically hindered derivatives .

For example, tert-butyl (2-formylphenyl) carbonate was structurally confirmed via crystallography, revealing spatial arrangements of the formyl and phenyl groups .

Q. How do competing reaction pathways (e.g., transesterification vs. hydrolysis) impact the synthesis of tert-butyl esters?

Reaction conditions dictate pathway dominance:

- Acidic aqueous environments favor hydrolysis (e.g., HBr in Hantzsch reactions cleaving tert-butyl esters) .

- Anhydrous acidic conditions promote transesterification (e.g., methanolic HCl converting tert-butyl esters to methyl esters) .

- Neutralizing agents (e.g., DIPEA) suppress acid accumulation, preserving ester integrity .

Optimization requires balancing acid strength, solvent polarity, and substrate solubility. For instance, fluorinated solvents enhance salt solubility, enabling efficient tert-butylation of amino acids .

Q. What are the limitations of tert-butyl esters in protecting carboxylic acids during multi-step syntheses?

Limitations include:

- Steric hindrance : Bulky tert-butyl groups may impede subsequent reactions (e.g., lactone aminolysis) .

- Acid sensitivity : Even mild acids (e.g., TFA) can cleave esters if exposure is prolonged .

- Solubility constraints : Polar substrates require additives (e.g., TsOH, diphenyl phosphate) or mixed solvents for homogeneity .

Case studies in peptide synthesis demonstrate that methyl esters are less stable but avoid steric issues, requiring context-dependent protecting group selection .

Data Contradiction Analysis

Q. Why do some studies report successful tert-butyl ester synthesis with TFA, while others observe low yields?

Contradictions arise from substrate-specific solubility and acid strength. For example, TFA (50 equiv) dissolved free amino acids in t-BuOAc but yielded only 7% product due to insufficient acidity for tert-butyl cation generation . In contrast, HClO₄ in t-BuOAC achieved higher yields but posed safety risks. Fluorinated acids like bis(trifluoromethanesulfonyl)imide may offer a safer, more efficient alternative .

Q. How can researchers reconcile discrepancies in tert-butyl ester stability under acidic conditions?

Stability varies with acid type and concentration. While tert-butyl esters resist weak acids (e.g., acetic acid), strong protic acids (e.g., HCl, H₂SO₄) hydrolyze them rapidly. For instance, TFA in DCM partially cleaves esters during Boc deprotection, but methanolic HCl induces transesterification instead . Controlled acid exposure (time, temperature) and real-time monitoring are critical for reproducibility.

Methodological Recommendations

- Optimizing tert-butylation : Use bis(trifluoromethanesulfonyl)imide in t-BuOAc for insolubility-prone substrates .

- Deprotection protocols : Prefer formic acid over HClO₄ for safer, controlled cleavage .

- Analytical workflows : Combine NMR, HRMS, and crystallography to resolve structural ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。